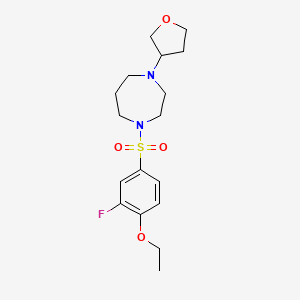

![molecular formula C20H20N2O4S2 B2616286 5-乙基-N-[1-(2-呋喃酰基)-1,2,3,4-四氢喹啉-6-基]噻吩-2-磺酰胺 CAS No. 946333-53-5](/img/structure/B2616286.png)

5-乙基-N-[1-(2-呋喃酰基)-1,2,3,4-四氢喹啉-6-基]噻吩-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

合成和血管扩张活性

Morikawa 等人 (1989) 开发了一系列芳香磺酰胺,即 N-(2-氨基乙基)-5-异喹啉磺酰胺衍生物,表现出显着的血管扩张作用。这些化合物由 5-异喹啉磺酸合成,并在体内进行评估,显示出与地尔硫卓相当的潜在心血管药物活性 Morikawa, A., Sone, T., & Asano, T., 1989.

呋喃[3,4-c]吡啶的 Pummerer-Diels-Alder 路线

Sarkar 等人 (2003) 探索了 Pummerer 反应以生成 α-硫碳正离子,从而生成 α-硫取代的呋喃[3,4-c]吡啶。该方法促进了 1-芳基萘木脂素的杂环类似物的合成,展示了创建复杂分子结构的创新方法 Sarkar, T., Panda, N., & Basak, S., 2003.

氨甲基硒吩并[3,2-b]噻吩磺酰胺的合成和细胞毒性

Arsenyan 等人 (2016) 合成了 5-氨甲基取代的 6-氯硒吩并[3,2-b]噻吩-2-磺酰胺,并评估了它们对各种癌细胞系的细胞毒性。这项研究增加了对磺酰胺衍生物在癌症治疗中潜力的了解 Arsenyan, P., Rubina, K., & Domracheva, I., 2016.

磺化氧化石墨烯作为催化剂

Antunes 等人 (2014) 证明了磺化、部分还原的氧化石墨烯对生物燃料生产表现出优异的催化性能,特别是在将 5-(羟甲基)-2-糠醛转化为生物燃料方面。这项研究突出了磺酰胺相关化合物在增强催化反应以实现可持续能源解决方案中的应用 Antunes, M. M., Russo, P., Wiper, P., Veiga, J. M., Pillinger, M., Mafra, L., Evtuguin, D., Pinna, N., & Valente, A., 2014.

未来方向

Thiophene-based compounds have attracted great interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

作用机制

Mode of Action

The mode of action would depend on the specific targets of the compound. Thiophene derivatives are known to interact with various enzymes and receptors, influencing their activity .

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Thiophene derivatives are known to be involved in a variety of biological processes .

Result of Action

The molecular and cellular effects of “5-ethyl-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide” would depend on its specific targets and mode of action. Thiophene derivatives have been associated with a range of effects, including anti-inflammatory, antimicrobial, and anticancer activities .

属性

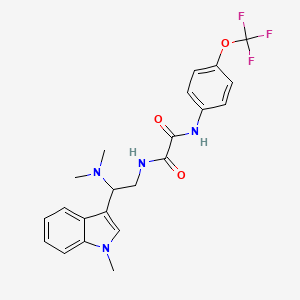

IUPAC Name |

5-ethyl-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S2/c1-2-16-8-10-19(27-16)28(24,25)21-15-7-9-17-14(13-15)5-3-11-22(17)20(23)18-6-4-12-26-18/h4,6-10,12-13,21H,2-3,5,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHUKPOFOVMMVEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((2-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2616204.png)

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2616206.png)

![N-[2-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2616214.png)

![3-[[1-[(3-Methylphenyl)methylsulfonyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2616218.png)

![5-Bromo-2-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2616220.png)